2-(Trifluoromethyl)benzonitrile
Overview
Description
2-(Trifluoromethyl)benzonitrile is an aromatic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzonitrile structure. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the reaction of 2-bromo-5-fluorobenzotrifluoride with carbon dioxide, followed by hydrolysis to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This acid is then reacted with liquid ammonia in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide, which is subsequently dehydrated to yield this compound .
- Another method involves the bromination of 3-trifluoromethylacetanilide, followed by hydrolysis, deprotection, and cyanidation reactions to produce the desired compound .
Industrial Production Methods:
- Industrially, this compound can be produced using a similar synthetic route but optimized for large-scale production. This typically involves the use of readily available reagents such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the trifluoromethyl group.
Condensation Reactions: It can participate in condensation reactions to form various amides and other derivatives.
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis of N-tert-butyl amides from this compound and tert-butyl acetate.
Sulfamic Acid: Employed in the synthesis of symmetrical N,N’-alkylidine bisamides under solvent-free conditions.
Major Products:
N-tert-butyl amides: Formed from the reaction with tert-butyl acetate in the presence of sulfuric acid.
Symmetrical N,N’-alkylidine bisamides: Produced using sulfamic acid under solvent-free conditions.
Mechanism of Action
Target of Action
It is known that the compound is used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.
Mode of Action
It is known to react with tert-butyl acetate in the presence of sulfuric acid to give the corresponding n-tert-butyl amides . This suggests that it may undergo chemical reactions to form active compounds in the body, which then interact with their respective targets.
Scientific Research Applications
2-(Trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups and exhibits similar reactivity but with enhanced electron-withdrawing effects.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure with an additional fluorine atom, leading to different reactivity patterns.
Uniqueness:
- The presence of a single trifluoromethyl group in 2-(Trifluoromethyl)benzonitrile provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its unique electronic properties allow for selective reactions that are not easily achievable with other compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGHDCEWOLLHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022031 | |
Record name | alpha,alpha,alpha-Trifluoro-o-tolunitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447-60-9 | |
Record name | 2-(Trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=447-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 447-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha-Trifluoro-o-tolunitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-2-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2CA842543 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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